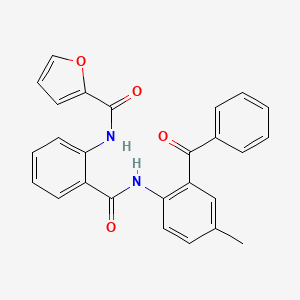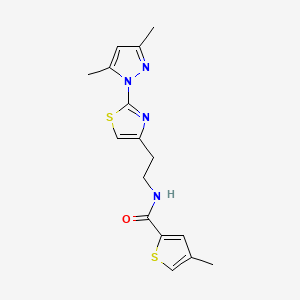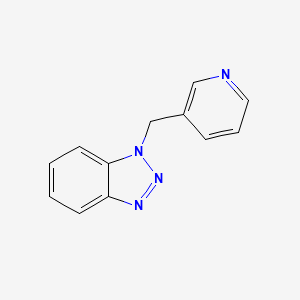
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is not fully understood. However, studies have shown that the compound acts on the dopamine and glutamate systems in the brain. The compound has been shown to increase dopamine release in the nucleus accumbens, which is a key area of the brain involved in reward and addiction. The compound has also been shown to modulate glutamate release in the prefrontal cortex, which is a key area of the brain involved in decision-making and impulse control.
Biochemical and Physiological Effects:
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate has been shown to have several biochemical and physiological effects. The compound has been shown to increase dopamine release in the nucleus accumbens, which is a key area of the brain involved in reward and addiction. The compound has also been shown to modulate glutamate release in the prefrontal cortex, which is a key area of the brain involved in decision-making and impulse control. In addition, the compound has been shown to reduce drug-seeking behavior in rats and mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate in lab experiments is its potential therapeutic applications. The compound has been shown to reduce drug-seeking behavior in rats and mice, which makes it a potential candidate for the treatment of addiction. The compound has also been studied for its potential as an antidepressant and anxiolytic. However, one of the limitations of using the compound in lab experiments is its limited availability. The compound is not commercially available and must be synthesized using a specific method.
Future Directions
There are several future directions for research on Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate. One area of research is in the treatment of addiction. Studies have shown that the compound can reduce drug-seeking behavior in rats and mice, which makes it a potential candidate for the treatment of addiction. Another area of research is in the treatment of depression and anxiety. The compound has been studied for its potential as an antidepressant and anxiolytic. Finally, future research could focus on the development of new synthesis methods for the compound, which would increase its availability for lab experiments.
Synthesis Methods
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is synthesized using a three-step process. The first step involves the reaction of tert-butyl 4-bromo-2-(chloromethyl)cyclobutane-1-carboxylate with 3-hydroxypiperidine in the presence of sodium hydride. The second step involves the reduction of the resulting intermediate using lithium aluminum hydride. The final step involves the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride. The resulting compound is Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate.
Scientific Research Applications
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate has been studied for its potential therapeutic applications. One of the main areas of research is in the treatment of addiction. Studies have shown that the compound can reduce drug-seeking behavior in rats and mice. The compound has also been studied for its potential as an antidepressant and anxiolytic.
properties
IUPAC Name |
tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(16)13(6-4-7-13)14(17)8-5-9-15-10-14/h15,17H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCZTUWPKPSMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)C2(CCCNC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-[(4-isopropylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2587961.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2587963.png)



![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B2587970.png)
![(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2587971.png)
![4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2587973.png)

![1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2587977.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2587978.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2587980.png)
![1'-[2-(Trifluoromethyl)benzoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2587982.png)